molecular formula C21H22BrN3O3 B2965720 4-bromo-5-({2-[(1E)-1-(ethoxyimino)ethyl]phenoxy}methyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one CAS No. 1020252-71-4

4-bromo-5-({2-[(1E)-1-(ethoxyimino)ethyl]phenoxy}methyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B2965720
CAS No.: 1020252-71-4
M. Wt: 444.329
InChI Key: ZYKCIVANWHFSBJ-HZHRSRAPSA-N
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Description

4-bromo-5-({2-[(1E)-1-(ethoxyimino)ethyl]phenoxy}methyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazolones. This compound is characterized by its unique structure, which includes a bromine atom, an ethoxyimino group, and a phenoxy methyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-({2-[(1E)-1-(ethoxyimino)ethyl]phenoxy}methyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolone core: This step involves the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazolone ring.

    Introduction of the ethoxyimino group: This step involves the reaction of the intermediate compound with an ethoxyimino derivative under appropriate conditions.

    Phenoxy methylation: The final step involves the reaction of the intermediate with a phenoxy methyl derivative to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-({2-[(1E)-1-(ethoxyimino)ethyl]phenoxy}methyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of various substituted derivatives.

Scientific Research Applications

4-bromo-5-({2-[(1E)-1-(ethoxyimino)ethyl]phenoxy}methyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-5-({2-[(1E)-1-(ethoxyimino)ethyl]phenoxy}methyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one: A simpler analog without the ethoxyimino and phenoxy methyl groups.

    5-({2-[(1E)-1-(ethoxyimino)ethyl]phenoxy}methyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one: Similar structure but lacks the bromine atom.

Uniqueness

The uniqueness of 4-bromo-5-({2-[(1E)-1-(ethoxyimino)ethyl]phenoxy}methyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-bromo-5-[[2-[(E)-N-ethoxy-C-methylcarbonimidoyl]phenoxy]methyl]-1-methyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O3/c1-4-28-23-15(2)17-12-8-9-13-19(17)27-14-18-20(22)21(26)25(24(18)3)16-10-6-5-7-11-16/h5-13H,4,14H2,1-3H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKCIVANWHFSBJ-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON=C(C)C1=CC=CC=C1OCC2=C(C(=O)N(N2C)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/N=C(\C)/C1=CC=CC=C1OCC2=C(C(=O)N(N2C)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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